N-(2-quinolin-3-ylbenzyl)propanamide
Description
N-(2-quinolin-3-ylbenzyl)propanamide is a propanamide derivative featuring a quinolin-3-ylbenzyl substituent. Propanamide derivatives are widely studied for their bioactivity, often targeting enzymes like acetylcholinesterase (AChE) or carbonic anhydrase (CA) . The quinoline moiety in this compound may enhance binding to hydrophobic enzyme pockets, a trait observed in related quinolin-6-yl derivatives with indolin-3-ylidene cores . Synthetically, such compounds are typically derived via amidation or alkylation reactions, as seen in the preparation of N-(isoquinolin-6-yl)propanamide derivatives .
Properties
IUPAC Name |
N-[(2-quinolin-3-ylphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-2-19(22)21-12-15-8-3-5-9-17(15)16-11-14-7-4-6-10-18(14)20-13-16/h3-11,13H,2,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWAEKWKGONUEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=CC=CC=C1C2=CC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-quinolin-3-ylbenzyl)propanamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized using classical methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Benzylation: The quinoline derivative is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydroxide.
Amidation: The final step involves the reaction of the benzylated quinoline with propanoic acid or its derivatives in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide to form the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-quinolin-3-ylbenzyl)propanamide can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: The compound can be reduced to form various derivatives, such as the reduction of the amide group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Functionalized quinoline derivatives.
Scientific Research Applications
Chemistry: N-(2-quinolin-3-ylbenzyl)propanamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It is investigated for its interactions with biological targets such as enzymes and receptors.
Medicine: The compound is of interest in medicinal chemistry for the development of new therapeutic agents
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and dyes. Its unique properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of N-(2-quinolin-3-ylbenzyl)propanamide involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases, which are essential for DNA replication and repair.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Quinoline vs. Isoquinoline: Quinolin-3-yl/6-yl derivatives (e.g., ) exhibit distinct electronic profiles compared to isoquinolin-6-yl analogs. The position of the nitrogen atom in the heterocycle may influence binding selectivity.
- Electron-Withdrawing Groups: Nitrobenzyl (activity: 5.928) and fluorobenzyl (5.503) substituents in quinolin-6-yl acetamides correlate with higher activity values than ethoxybenzyl (5.171), suggesting electron-deficient groups enhance potency .
- Aromatic vs. Aliphatic Chains : Propanamides with rigid aromatic substituents (e.g., biphenylmethyl or fluorobiphenyl ) show stronger enzyme inhibition than aliphatic derivatives (e.g., tert-butyl sulfonamide ), likely due to improved hydrophobic interactions.
Target Specificity
- Acetylcholinesterase (AChE) Inhibitors : Docking studies highlight N-methyl-3-(2-oxo-1-pyridyl)-N-[(2-phenylphenyl)methyl]propanamide as a top-scoring AChE inhibitor, emphasizing the role of pyridyl and biphenyl groups in binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
